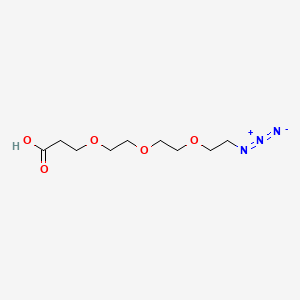

Azido-PEG3-acid

Descripción

Propiedades

IUPAC Name |

3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O5/c10-12-11-2-4-16-6-8-17-7-5-15-3-1-9(13)14/h1-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWJGWKZZFZMGGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG3-acid: Structure, Function, and Application in Modern Bioconjugation

Introduction: The Molecular Architect's Tool for Advanced Bioconjugates

In the landscape of modern drug development and molecular biology, the precise and stable linkage of different molecular entities is paramount. Heterobifunctional linkers are the unsung heroes in the creation of sophisticated biomolecular constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Among these, Azido-PEG3-acid has emerged as a cornerstone reagent, offering a harmonious blend of reactivity, solubility, and biocompatibility.[1][2][3] This guide provides an in-depth exploration of the chemical architecture of this compound, elucidates the strategic importance of its functional groups, and offers field-proven insights into its application.

Deconstructing this compound: A Trifecta of Functionality

This compound is a bifunctional linker characterized by three distinct chemical moieties: a terminal azide group, a triethylene glycol (PEG3) spacer, and a terminal carboxylic acid.[4] This unique arrangement allows for a controlled and sequential conjugation of different molecules, making it an invaluable tool for researchers.[5]

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below:

| Property | Value | Source |

| IUPAC Name | 3-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]propanoic acid | [4][6] |

| Molecular Formula | C9H17N3O5 | [4][6] |

| Molecular Weight | 247.25 g/mol | [4][6] |

| Appearance | Colorless liquid | [4] |

| Solubility | Good in water and most organic solvents | [4] |

| Storage Conditions | -20°C in the dark | [4] |

The Functional Groups: A Symphony of Reactivity

The utility of this compound lies in the distinct reactivity of its terminal functional groups, allowing for orthogonal conjugation strategies.

-

The Azide Group (-N₃): The Gateway to "Click Chemistry" The azide group is the cornerstone of "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility.[7][8] Specifically, the azide participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5][9] These reactions form a stable triazole linkage, a robust covalent bond ideal for bioconjugation. The high selectivity of the azide group ensures that it remains inert to other functional groups present in biomolecules, allowing for precise and targeted modifications.[10]

-

The Carboxylic Acid Group (-COOH): The Amide Bond Workhorse The terminal carboxylic acid provides a versatile handle for conjugation to primary amines, which are abundantly present in biomolecules such as the lysine residues of proteins.[11] This reaction, typically facilitated by carbodiimide activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS), results in the formation of a stable amide bond.[12][13] This well-established chemistry offers a reliable method for attaching the linker to a wide range of biological targets.

-

The PEG3 Spacer: More Than Just a Linker The triethylene glycol (PEG3) spacer is not merely a passive connector; it imparts several beneficial properties to the resulting bioconjugate.[3][14] Polyethylene glycol (PEG) linkers are renowned for their hydrophilicity, which can significantly enhance the aqueous solubility of hydrophobic molecules.[1][15] This is a critical attribute in drug development, as poor solubility can hinder the efficacy and deliverability of a therapeutic agent. Furthermore, the PEG spacer is biocompatible, flexible, and can reduce the immunogenicity of the conjugated molecule.[2][3] The defined length of the PEG3 spacer also allows for precise spatial control between the conjugated entities, which can be crucial for maintaining their biological activity.[1]

Visualizing the Structure and Connectivity

The following diagram illustrates the fundamental structure of this compound and its potential conjugation pathways.

Caption: Structure of this compound and its orthogonal reaction capabilities.

Applications in Drug Development and Research

The unique properties of this compound make it a versatile tool in several cutting-edge applications:

-

Antibody-Drug Conjugates (ADCs): In ADC development, this compound can be used to link a potent cytotoxic drug to a monoclonal antibody.[4][6] The carboxylic acid end can be conjugated to the antibody, and the azide end can be "clicked" to an alkyne-modified drug molecule. The PEG spacer helps to improve the solubility and pharmacokinetic profile of the final ADC.[14]

-

Proteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[5] this compound is an ideal linker for synthesizing PROTACs, connecting the target protein-binding ligand to the E3 ligase-binding ligand.[6][16]

-

Probe Development and Surface Functionalization: This linker is also employed in the development of multifunctional probes for imaging and diagnostic applications.[9] Furthermore, it can be used to functionalize nanoparticles, polymers, and surfaces, introducing both azide and carboxylic acid functionalities for subsequent modifications.[9]

Experimental Protocols: A Practical Guide

The following are generalized, step-by-step protocols for the two primary conjugation reactions involving this compound. These should be considered as starting points and may require optimization for specific applications.

Protocol 1: Amide Bond Formation with a Primary Amine

This protocol describes the conjugation of the carboxylic acid group of this compound to a protein containing primary amines (e.g., lysine residues).

Materials:

-

This compound

-

Protein solution in a suitable buffer (e.g., PBS, pH 7.4)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide)

-

Activation Buffer (e.g., MES buffer, pH 6.0)

-

Quenching solution (e.g., hydroxylamine)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Solutions:

-

Dissolve this compound in an anhydrous organic solvent (e.g., DMSO) to a stock concentration of 10-20 mM.

-

Prepare fresh stock solutions of EDC and NHS in the Activation Buffer.

-

-

Activate Carboxylic Acid:

-

In a microcentrifuge tube, mix this compound with EDC and NHS in the Activation Buffer. A molar ratio of 1:2:5 (Acid:EDC:NHS) is a good starting point.

-

Incubate for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation to Protein:

-

Add the activated this compound solution to the protein solution. The molar excess of the linker over the protein will depend on the desired degree of labeling and should be optimized.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quench Reaction:

-

Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes.

-

-

Purification:

-

Remove excess linker and byproducts by size-exclusion chromatography or dialysis.

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between an azide-functionalized molecule (prepared as in Protocol 1) and an alkyne-containing payload.

Materials:

-

Azide-functionalized molecule

-

Alkyne-containing payload

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., TBTA)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Purification system

Procedure:

-

Prepare Reaction Mixture:

-

In a microcentrifuge tube, combine the azide-functionalized molecule with the alkyne-functionalized payload in the reaction buffer.

-

-

Add Copper and Ligand:

-

Add the copper ligand to the reaction mixture, followed by the CuSO₄ solution. The final concentration of copper is typically in the range of 50-100 µM.

-

-

Initiate Reaction:

-

Add a freshly prepared solution of sodium ascorbate to initiate the click reaction. The ascorbate should be in molar excess to the copper.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

-

-

Purification:

-

Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, to remove excess reagents and byproducts.

-

Workflow Visualization

The following diagram illustrates a typical two-step bioconjugation workflow using this compound.

Caption: A generalized workflow for bioconjugation using this compound.

Conclusion: A Versatile and Indispensable Tool

This compound stands as a testament to the power of rational chemical design in advancing biological and therapeutic research. Its trifecta of an azide for click chemistry, a carboxylic acid for amide bond formation, and a biocompatible PEG spacer provides researchers with a robust and versatile platform for constructing complex bioconjugates. By understanding the unique properties and reactivity of each functional group, scientists can harness the full potential of this compound to develop next-generation therapeutics, diagnostics, and research tools.

References

- BenchChem. (2025). A Comprehensive Technical Guide to PEG Spacers in Bioconjugation.

- Benchchem. (2025). Application Notes and Protocols for Click Chemistry using N-(Azido-PEG3)-N-(PEG2-amine).

- BroadPharm. (n.d.). This compound, 1056024-94-2.

- Precise PEG. (n.d.). How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices.

- Benchchem. (2025). The PEG4 Spacer in Bioconjugation: A Technical Guide.

- AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation.

- ChemPep. (n.d.). Overview of PEG Linkers.

- Lumiprobe. (n.d.). Azide-PEG3-carboxylic acid | CAS#:1056024-94-2.

- Biopharma PEG. (n.d.). Azido-PEG3-COOH, 1056024-94-2.

- AxisPharm. (n.d.). This compound, CAS 1056024-94-2.

- CD Bioparticles. (n.d.). This compound.

- DC Chemicals. (n.d.). COA of N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid.

- BroadPharm. (n.d.). N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid, HCl salt.

- Benchchem. (2025). Application Notes & Protocols for Bioconjugation using N-(Azido-PEG3)-N-(PEG2-amine).

- BroadPharm. (n.d.). Azido-PEG3-amine, 134179-38-7.

- BroadPharm. (n.d.). PEG Azide, Azide linker, Click Chemistry tools.

- Creative PEGWorks. (n.d.). Azide-PEG-Acid.

- BroadPharm. (n.d.). N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid, 2183440-74-4.

- MedchemExpress.com. (n.d.). Azido-PEG3-azide | PROTAC Linkers.

- NIH PubChem. (n.d.). N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of PEGylation: Enhancing Drug Delivery with Azido-PEG3-Alcohol.

- Benchchem. (2025). Unveiling Conjugation: A Guide to Confirming N-(Azido-PEG2)-N-Biotin-PEG3-acid Linkage with LC-MS/MS.

- Benchchem. (2025). Application of Azido-PEG3-SS-NHS in Advanced Drug Delivery Research.

- BroadPharm. (n.d.). Azido-PEG3-Alcohol, 86520-52-7.

- MedchemExpress.com. (n.d.). Azido-PEG3-NHS ester | PROTAC Linkers.

- Vector Labs. (n.d.). Azido-PEG3-Amine.

- BroadPharm. (n.d.). N-(Azido-PEG3)-N-(PEG3-NH-Boc)-PEG3-acid.

- Benchchem. (2025). Technical Support Center: Synthesis of Acid-PEG3-SS-PEG3-Acid.

- Precise PEG. (n.d.). N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid.

- BroadPharm. (2022). Azido-PEG3-Maleimide (BP-22468).

- Precise PEG. (n.d.). N-(Azido-PEG3)-N-(PEG3-NH-Boc)-PEG3-acid.

- Biopharma PEG. (n.d.). N3-PEG-NHS.

- abcam. (n.d.). Bioconjugation application notes.

- Lumiprobe. (n.d.). Bioconjugation reagents.

- Conju-Probe. (n.d.). This compound.

- BOC Sciences. (n.d.). This compound | CAS 1056024-94-2.

- Biochempeg. (n.d.). Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG.

- Labinsights. (2023). Application of PEG In Click Chemistry.

Sources

- 1. precisepeg.com [precisepeg.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chempep.com [chempep.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Azide-PEG3-COOH, 1056024-94-2 - Biopharma PEG [biochempeg.com]

- 7. creativepegworks.com [creativepegworks.com]

- 8. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]

- 9. This compound, CAS 1056024-94-2 | AxisPharm [axispharm.com]

- 10. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 11. This compound, 1056024-94-2 | BroadPharm [broadpharm.com]

- 12. This compound - CD Bioparticles [cd-bioparticles.net]

- 13. Bioconjugation application notes [bionordika.fi]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 16. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Azido-PEG3-acid Linker: Properties, Applications, and Experimental Protocols

Abstract

The Azido-PEG3-acid linker is a heterobifunctional molecule that has emerged as a cornerstone in modern bioconjugation, drug delivery, and proteomics. Its architecture, featuring a terminal azide group, a flexible triethylene glycol (PEG3) spacer, and a terminal carboxylic acid, offers a versatile platform for the precise assembly of complex biomolecular structures. This guide provides a comprehensive technical overview of the this compound linker, including its physicochemical properties, detailed step-by-step protocols for its use in common bioconjugation workflows, and expert insights into optimizing reaction conditions and troubleshooting potential challenges. We will delve into the mechanistic principles behind the activation of its functional groups and the subsequent conjugation reactions, empowering researchers, scientists, and drug development professionals to leverage this powerful tool with confidence and precision.

Introduction: The Power of Heterobifunctional Linkers in Bioconjugation

The ability to covalently link different molecular entities with precision and control is fundamental to the advancement of therapeutics, diagnostics, and basic scientific research. Heterobifunctional linkers, possessing two distinct reactive functional groups, are instrumental in this endeavor, enabling the stepwise and controlled conjugation of diverse molecules such as proteins, peptides, nucleic acids, and small molecule drugs. This strategic approach minimizes the formation of undesirable homodimers and other byproducts, a common challenge with homobifunctional linkers.

The this compound linker exemplifies the elegance and utility of this molecular class. Its design incorporates three key features:

-

An Azide Group (-N₃): This moiety serves as a versatile handle for "click chemistry," a suite of bioorthogonal reactions known for their high efficiency, specificity, and biocompatibility.[1] The azide group can readily participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage.

-

A Carboxylic Acid Group (-COOH): This functional group provides a reactive site for the formation of stable amide bonds with primary amines, such as those found on the side chains of lysine residues in proteins. This reaction is typically mediated by carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS).

-

A Polyethylene Glycol (PEG) Spacer: The triethylene glycol (PEG3) chain is a hydrophilic and flexible spacer that enhances the aqueous solubility of the linker and the resulting bioconjugate. This property is crucial for preventing aggregation and improving the pharmacokinetic profile of therapeutic molecules.[1]

This trifecta of functionalities makes this compound an ideal tool for a wide range of applications, including the synthesis of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and the functionalization of surfaces for biosensor development.[2][3]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the this compound linker is essential for its effective handling, storage, and use in experimental workflows.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₇N₃O₅ | [4][5][6] |

| Molecular Weight | 247.25 g/mol | [5][6] |

| CAS Number | 1056024-94-2 | [4][5][6] |

| Appearance | Colorless oil | [5] |

| Purity | Typically >95% | [5][6] |

| Solubility | Soluble in water and most organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). | [1][5] |

| Storage Conditions | For long-term stability, store at -20°C in a desiccated environment, protected from light. Short-term storage at 0-4°C is also acceptable.[4][6][7] |

Expert Insight: The hygroscopic nature of PEGylated compounds necessitates careful handling. To prevent moisture condensation, it is crucial to allow the container to equilibrate to room temperature before opening. When preparing stock solutions, the use of anhydrous solvents is highly recommended to maintain the integrity of the linker, particularly the carboxylic acid group which can be sensitive to hydrolysis.

Experimental Workflows and Protocols

The dual reactivity of the this compound linker allows for a variety of conjugation strategies. The following sections provide detailed, step-by-step protocols for the most common workflows.

Activation of the Carboxylic Acid and Amide Bond Formation

The carboxylic acid moiety of the this compound linker is typically activated to form an amine-reactive intermediate, which then readily couples with a primary amine on the target molecule. The most common activation method involves the use of EDC and NHS.

Causality Behind the Method: The EDC/NHS system is a two-step process that minimizes the side reactions often associated with using EDC alone. EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to hydrolysis and can react with other nucleophiles. The addition of NHS stabilizes this intermediate by converting it into a more stable, yet still amine-reactive, NHS ester. This allows for more efficient and controlled conjugation to the target amine.

Caption: EDC/NHS activation workflow for amide bond formation.

Protocol 1: EDC/NHS Activation of this compound in Aqueous Buffer

This protocol is suitable for conjugating the linker to proteins and other biomolecules in an aqueous environment.

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for improved aqueous solubility

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

-

Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Amine-containing molecule (e.g., protein)

-

Desalting column

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mg/mL.

-

Immediately before use, prepare fresh stock solutions of EDC and NHS in the Activation Buffer.

-

-

Activation of this compound:

-

In a microfuge tube, combine the this compound stock solution with the Activation Buffer.

-

Add a 1.5-fold molar excess of EDC and NHS to the linker solution.

-

Incubate for 15-30 minutes at room temperature to form the activated NHS ester.

-

-

Conjugation to the Amine-Containing Molecule:

-

Add the activated linker solution to the amine-containing molecule in the Coupling Buffer. A 10-20 fold molar excess of the linker to the protein is a good starting point, but this should be optimized for your specific application.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction (Optional):

-

Add the Quenching Buffer to a final concentration of 50 mM to consume any unreacted NHS ester.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess linker and byproducts using a desalting column or dialysis against a suitable buffer.

-

Expert Insight: The pH of the reaction is critical. The activation step is most efficient at a slightly acidic pH (5.5-6.0), while the subsequent reaction with the primary amine is favored at a slightly basic pH (7.2-8.5). For sensitive proteins, performing the conjugation at 4°C for a longer duration can help to maintain their stability.

Azide-Alkyne Click Chemistry

The azide group of the this compound linker provides a bioorthogonal handle for "click" chemistry reactions. This allows for the highly specific and efficient conjugation to molecules containing an alkyne group.

3.2.1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click chemistry reaction. It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.

Protocol 2: CuAAC Reaction with this compound Conjugate

Materials:

-

Azide-functionalized molecule (from Protocol 1)

-

Alkyne-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Copper ligand (e.g., THPTA) to stabilize the Cu(I) catalyst and protect biomolecules

-

Reaction Buffer: PBS, pH 7.4

-

Purification system (e.g., Size-Exclusion Chromatography)

Procedure:

-

Prepare Stock Solutions:

-

Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO).

-

Prepare fresh stock solutions of CuSO₄, THPTA, and sodium ascorbate in deionized water.

-

-

Catalyst Premix Preparation:

-

In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:5 molar ratio. Vortex gently.

-

-

CuAAC Reaction Setup:

-

In a clean reaction tube, add the azide-functionalized molecule.

-

Add a 1.5 to 5-fold molar excess of the alkyne-containing molecule.

-

Add the prepared catalyst premix.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of around 5 mM.

-

-

Incubation:

-

Gently mix the reaction components.

-

Incubate at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight.

-

-

Purification:

-

Purify the resulting conjugate from excess reagents and byproducts using a suitable method such as size-exclusion chromatography.

-

3.2.2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is ideal for applications involving living cells or other systems where the cytotoxicity of copper is a concern. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide.

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) workflow.

Protocol 3: SPAAC Reaction with this compound Conjugate

Materials:

-

Azide-functionalized molecule (from Protocol 1)

-

Strained alkyne-containing molecule (e.g., DBCO- or BCN-functionalized)

-

Reaction Buffer: PBS, pH 7.4

-

Anhydrous DMSO (if needed for dissolving the strained alkyne)

-

Purification system (e.g., Size-Exclusion Chromatography)

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of the strained alkyne in anhydrous DMSO.

-

Ensure the azide-functionalized molecule is in the Reaction Buffer.

-

-

SPAAC Reaction:

-

In a suitable reaction vessel, add the azide-functionalized molecule solution.

-

Add a 1.5 to 5-fold molar excess of the strained alkyne stock solution. Ensure the final DMSO concentration is kept below 5% (v/v) to avoid potential denaturation of proteins.

-

Gently mix the reaction components.

-

-

Incubation:

-

Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

-

-

Purification:

-

Purify the final conjugate using a suitable method to remove the excess strained alkyne.

-

Characterization of Bioconjugates

After each conjugation and purification step, it is crucial to characterize the product to confirm successful ligation and assess its purity.

| Analytical Technique | Purpose |

| Mass Spectrometry (MS) | Provides the most direct evidence of conjugation by confirming the expected increase in molecular weight. It can also be used to determine the degree of labeling (DOL). |

| SDS-PAGE | A simple method to visualize the increase in molecular weight after each conjugation step, indicated by a band shift. |

| Size-Exclusion HPLC (SEC-HPLC) | Used to assess the purity of the conjugate and detect the presence of any aggregates or unreacted starting materials. |

| Reverse-Phase HPLC (RP-HPLC) | Can be used to separate the conjugate from unreacted small molecules and assess purity. |

| UV-Vis Spectroscopy | Useful for determining the concentration of the protein and, if the conjugated molecule has a distinct chromophore, can aid in calculating the DOL. |

Expert Insight: For a definitive identification of the conjugation site on a protein, a "bottom-up" proteomics approach using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is recommended. This involves the enzymatic digestion of the bioconjugate into smaller peptides, which are then analyzed to pinpoint the modified amino acid residue.

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conjugation | - Hydrolyzed NHS ester due to moisture exposure. - Incorrect buffer pH. - Inactive EDC/NHS reagents. | - Store the linker and reagents under desiccated conditions. - Ensure the reaction buffer pH is within the optimal range (7.2-8.5 for amine coupling). - Prepare fresh EDC and NHS solutions immediately before use. |

| Precipitation of Reagents | - Poor solubility of the linker or target molecule. | - Adjust the concentration of the reactants. - For aqueous reactions, adding a small amount of a water-miscible organic solvent like DMSO or DMF can improve solubility. |

| Low Yield in CuAAC Reaction | - Inactive copper catalyst due to oxidation. - Impure reagents. | - Degas solutions to remove oxygen. - Use a fresh solution of the reducing agent (sodium ascorbate). - Use a Cu(I)-stabilizing ligand like THPTA. - Verify the purity of the azide and alkyne reagents. |

| Loss of Protein Activity | - Modification of critical lysine residues essential for the protein's function. | - Reduce the molar excess of the linker in the reaction to achieve a lower degree of labeling. - Consider site-specific conjugation methods if the issue persists. |

Conclusion

The this compound linker is a powerful and versatile tool for the creation of well-defined bioconjugates. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, provides researchers with a high degree of control over the conjugation process. By understanding the underlying chemical principles and following optimized protocols, scientists and drug development professionals can effectively utilize this linker to advance their research and develop novel therapeutics and diagnostics. The detailed methodologies and expert insights provided in this guide serve as a comprehensive resource to ensure the successful application of the this compound linker in a wide array of bioconjugation strategies.

References

- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug

- Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm. [Link]

Sources

The Versatile Heterobifunctional Linker: A Technical Guide to Azido-PEG3-acid for Advanced Bioconjugation

For researchers, scientists, and drug development professionals, the precise and efficient covalent linkage of molecules is a cornerstone of innovation. In the realm of bioconjugation, heterobifunctional linkers are indispensable tools, and among them, Azido-PEG3-acid has emerged as a particularly versatile and powerful reagent. This technical guide provides an in-depth exploration of this compound, clarifying its chemical nuances, detailing its applications, and offering practical, field-proven protocols to empower your research and development endeavors.

Decoding "this compound": A Tale of Two Molecules

A critical first step in utilizing this compound is understanding that the common nomenclature can refer to two distinct chemical entities. The choice between them, while seemingly subtle, can impact the spatial orientation and reactivity of the final conjugate. The key difference lies in the length of the hydrocarbon chain separating the PEG moiety from the carboxylic acid, leading to an acetic acid derivative and a propionic acid derivative.

| Property | Azido-PEG3-acetic acid | Azido-PEG3-propionic acid |

| Systematic Name | 11-Azido-3,6,9-trioxaundecanoic acid[1][2] | 3-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)propanoic acid |

| Synonyms | 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]acetic Acid | Azido-PEG3-propanoic acid |

| Molecular Weight | 233.22 g/mol [1][2] | 247.25 g/mol |

| CAS Number | 172531-37-2[1][2] | 1056024-94-2 |

| Chemical Formula | C8H15N3O5[1][2] | C9H17N3O5 |

| Chemical Structure | N₃-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-O-CH₂-COOH | N₃-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-COOH |

The polyethylene glycol (PEG) spacer in both molecules is a key feature, imparting increased hydrophilicity to the linker and the resulting bioconjugate. This enhanced water solubility can be crucial for preventing aggregation and improving the pharmacokinetic properties of therapeutic molecules like antibody-drug conjugates (ADCs).[3]

The Power of Orthogonal Reactivity: Click Chemistry and Amide Bond Formation

This compound is a heterobifunctional linker, meaning it possesses two different reactive functional groups that can be addressed independently. This "orthogonality" is the foundation of its utility, allowing for a controlled, stepwise approach to bioconjugation.

-

The Azide Group (-N₃): This functional group is the gateway to "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. The azide group does not react with naturally occurring functional groups in biomolecules, ensuring that conjugation occurs only where intended. It participates in two primary types of click chemistry:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction joins the azide with a terminal alkyne to form a stable triazole linkage.[4][] While highly efficient, it requires a copper catalyst, which can be toxic to living cells.[4]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN). The inherent ring strain of the cyclooctyne drives the reaction forward, making it ideal for applications in living systems.[6][]

-

-

The Carboxylic Acid Group (-COOH): This group can be activated to react with primary amines (-NH₂), such as those found on the side chains of lysine residues in proteins, to form a stable amide bond. This reaction is a workhorse in bioconjugation and is typically facilitated by carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or a similar activator.

The following diagrams illustrate the fundamental mechanisms of CuAAC and SPAAC, the two pillars of click chemistry enabled by the azide functionality.

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in a wide range of applications, from fundamental research to the development of novel therapeutics.

Antibody-Drug Conjugates (ADCs)

In the field of oncology, ADCs represent a promising class of targeted therapies. These complex molecules consist of a monoclonal antibody that specifically targets a tumor-associated antigen, a potent cytotoxic payload, and a linker that connects the two. This compound is an ideal candidate for ADC construction. [3]The carboxylic acid can be used to attach the linker to the antibody (via lysine residues), while the azide group provides a handle for conjugating the cytotoxic payload, which is often modified with an alkyne. The PEG spacer enhances the ADC's solubility and can help to overcome drug resistance.

Protein Labeling and Visualization

Researchers frequently need to label proteins with fluorescent dyes, biotin, or other reporter molecules to study their localization, trafficking, and interactions. This compound facilitates a two-step labeling process that is often gentler on the protein than a one-step approach. First, the protein is modified with the linker via its amine groups. Then, a reporter molecule functionalized with an alkyne can be "clicked" onto the azide-modified protein. This strategy is particularly useful when the reporter molecule is large or hydrophobic, as the two-step process can improve labeling efficiency and reduce the risk of protein denaturation.

Surface Modification and Immobilization

The dual reactivity of this compound allows for the immobilization of biomolecules onto surfaces. For example, a surface can be functionalized with primary amines, and the linker can be attached via its carboxylic acid. Subsequently, an alkyne-modified protein, peptide, or nucleic acid can be "clicked" onto the azide-functionalized surface. This has applications in the development of biosensors, microarrays, and other diagnostic platforms.

Experimental Protocol: Two-Step Labeling of a Protein with a Fluorescent Dye

This protocol provides a detailed, step-by-step methodology for labeling a protein with a fluorescent dye using this compound and a DBCO-functionalized fluorophore (a SPAAC reaction). The causality behind each step is explained to ensure a self-validating and reproducible workflow.

Step 1: Conjugation of this compound to the Protein

Objective: To covalently attach the this compound linker to the primary amines (lysine residues) of the target protein.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS pH 7.4)

-

This compound (propionic acid derivative, CAS 1056024-94-2)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous DMSO

-

Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Spin desalting column

Procedure:

-

Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a spin desalting column. Adjust the protein concentration to 2-5 mg/mL.

-

Activator Preparation: Immediately before use, prepare a 100 mM solution of EDC and a 100 mM solution of NHS in anhydrous DMSO.

-

Activation of this compound: In a microcentrifuge tube, combine a 10- to 20-fold molar excess of this compound with the EDC and NHS solutions. The final concentration of DMSO in the reaction should be minimized.

-

Conjugation Reaction: Add the activated this compound solution to the protein solution. Incubate for 2 hours at room temperature with gentle mixing.

-

Quenching: Add the Quenching Buffer to a final concentration of 50 mM to quench the reaction. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess linker and quenching reagents by passing the reaction mixture through a spin desalting column equilibrated with PBS, pH 7.4.

Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Objective: To "click" the DBCO-functionalized fluorescent dye onto the azide-modified protein.

Materials:

-

Azide-modified protein from Step 1

-

DBCO-functionalized fluorescent dye

-

Anhydrous DMSO

-

PBS, pH 7.4

Procedure:

-

Dye Preparation: Prepare a 10 mM stock solution of the DBCO-functionalized dye in anhydrous DMSO.

-

Click Reaction: Add a 5- to 10-fold molar excess of the DBCO-dye solution to the azide-modified protein solution.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

Purification: Remove the unreacted dye by passing the reaction mixture through a spin desalting column equilibrated with PBS, pH 7.4.

-

Characterization: The labeled protein is now ready for downstream applications. The labeling efficiency can be determined spectrophotometrically by measuring the absorbance of the protein and the dye.

Caption: Experimental workflow for two-step protein labeling.

Conclusion

This compound stands out as a remarkably versatile and enabling tool for researchers at the forefront of bioconjugation, drug delivery, and diagnostics. Its well-defined structure, coupled with the orthogonal reactivity of its azide and carboxylic acid functionalities, provides a robust platform for the controlled assembly of complex biomolecular architectures. By understanding the nuances of its chemistry and applying field-proven protocols, scientists can harness the full potential of this powerful linker to advance their research and development objectives.

References

- Synthonix. (n.d.). 11-Azido-3,6,9-trioxaundecanoic Acid.

Sources

An In-depth Technical Guide to Bifunctional PEG Linkers: From Core Principles to Advanced Applications

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of bifunctional polyethylene glycol (PEG) linkers. Moving beyond a simple catalog of reagents, this document delves into the core principles governing their use, the rationale behind experimental design, and the practical execution of conjugation and characterization protocols. We will explore how the unique properties of these versatile molecules are harnessed to create advanced bioconjugates, including Antibody-Drug Conjugates (ADCs), Proteolysis-Targeting Chimeras (PROTACs), and functionalized nanoparticles, ultimately enabling the next generation of therapeutics and diagnostics.

The PEG Advantage: More Than Just a Spacer

Polyethylene glycol (PEG) is a synthetic, hydrophilic polymer renowned for its biocompatibility, low immunogenicity, and solubility in aqueous solutions.[1][2] The covalent attachment of PEG chains to a molecule, a process known as PEGylation, is a clinically validated strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutics.[3] Bifunctional PEGs, which possess reactive functional groups at both ends of the polymer chain, are particularly powerful tools, enabling the precise linkage of two different molecular entities.[4][5]

The strategic incorporation of a PEG linker confers several critical advantages:

-

Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain can significantly increase the aqueous solubility of hydrophobic drugs or proteins, mitigating aggregation issues that can compromise efficacy and safety.[1][6][]

-

Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of a molecule, creating a "stealth" shield that reduces renal clearance and protects it from enzymatic degradation.[1][8] This leads to a longer circulation half-life and sustained therapeutic effect.[1]

-

Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the conjugated molecule, reducing the likelihood of an immune response.[1][6]

Bifunctional PEG linkers are broadly classified into two categories:

-

Homobifunctional PEGs: These linkers possess two identical reactive groups and are primarily used for crosslinking similar molecules.

-

Heterobifunctional PEGs: Featuring two different reactive groups, these are essential for the controlled, sequential conjugation of distinct molecules, forming the backbone of complex constructs like ADCs and PROTACs.[4]

The Architect's Choice: Selecting the Right Bifunctional PEG Linker

The success of a bioconjugation strategy hinges on the selection of an appropriate linker. This choice is dictated by the nature of the molecules to be conjugated, the desired stability of the final product, and its intended biological application.

A Universe of Reactive Groups: The Chemistry of Conjugation

Heterobifunctional PEG linkers are characterized by their terminal reactive groups, which are chosen for their ability to selectively react with specific functional groups on the target molecules (e.g., amines, thiols, aldehydes).

Table 1: Common Heterobifunctional PEG Linker Chemistries and Their Rationale

| Reactive Group 1 | Target Functional Group 1 | Reactive Group 2 | Target Functional Group 2 | Optimal pH Range | Resulting Linkage | Key Considerations & Rationale |

| NHS Ester | Primary Amine (-NH₂) | Maleimide | Thiol (-SH) | NHS: 7.2-8.5[9] | Amide, Thioether | Rationale: A workhorse combination for many bioconjugates. The pH differential allows for sequential or controlled one-pot reactions. The NHS ester reaction is favored at slightly basic pH where primary amines are deprotonated and nucleophilic.[9] The maleimide-thiol reaction is most specific and efficient at a near-neutral pH (6.5-7.5) to minimize side reactions with amines.[9][10] |

| DBCO (Dibenzocyclooctyne) | Azide (-N₃) | NHS Ester | Primary Amine (-NH₂) | DBCO: N/A[11] | Triazole, Amide | Rationale: Employs bioorthogonal, copper-free "click chemistry."[11] The strain-promoted alkyne-azide cycloaddition (SPAAC) is highly specific, rapid, and proceeds under mild physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for live-cell applications.[2] |

| Aldehyde/Ketone | Hydrazide / Aminooxy | Maleimide | Thiol (-SH) | Aldehyde: 6.5-7.5[12] | Hydrazone/Oxime, Thioether | Rationale: Forms stable hydrazone or oxime bonds. The oxime linkage is notably more stable than the hydrazone.[12] This chemistry is often used for site-specific modification of glycoproteins after periodate oxidation of their sugar moieties to generate aldehydes.[12] |

| Alkyne | Azide (-N₃) | NHS Ester | Primary Amine (-NH₂) | Alkyne: N/A | Triazole, Amide | Rationale: Utilizes Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), another form of "click chemistry." While highly efficient, the requirement for a copper catalyst can be a limitation for in vivo applications due to potential toxicity. |

To Cleave or Not to Cleave: Linker Stability in Drug Delivery

A critical design consideration, particularly in the development of ADCs, is whether the linker should be stable or cleavable.[13]

-

Non-Cleavable Linkers: These form highly stable bonds (e.g., thioether, amide, triazole) that are resistant to degradation in the bloodstream.[13][14] The payload is released only after the complete lysosomal degradation of the antibody carrier within the target cell.[14] This approach enhances plasma stability, minimizes premature drug release, and can lead to a wider therapeutic window.[14]

-

Cleavable Linkers: These are engineered to break and release the payload in response to specific triggers within the target cell or tumor microenvironment.[13][15] This strategy can lead to a "bystander effect," where the released drug can diffuse and kill neighboring antigen-negative tumor cells.[16]

Table 2: Comparison of Common Cleavable and Non-Cleavable Linker Strategies

| Linker Type | Cleavage Mechanism | Trigger | Stability in Circulation | Key Advantage |

| Hydrazone | Acid Hydrolysis | Low pH (Endosomes/Lysosomes) | Moderate | Targeted release in acidic intracellular compartments.[15] |

| Disulfide | Reduction | High Glutathione Concentration (Intracellular) | Moderate to High | Exploits the reductive intracellular environment for payload release.[15] |

| Peptide (e.g., Val-Cit) | Proteolytic Cleavage | Lysosomal Proteases (e.g., Cathepsin B) | High | High specificity for enzymes often overexpressed in tumor cells.[15] |

| Thioether (from Maleimide) | Non-cleavable | Proteolytic degradation of the antibody | Very High | Maximizes stability in circulation, reducing off-target toxicity.[13] |

| Triazole (from Click Chemistry) | Non-cleavable | Proteolytic degradation of the antibody | Very High | Exceptionally robust linkage with high plasma stability.[14] |

The Impact of Linker Architecture: Linear vs. Branched PEG

The architecture of the PEG chain itself—either linear or branched—can significantly impact the properties of the final conjugate.[8][17]

-

Linear PEG Linkers: Consist of a single, straight chain of ethylene glycol units. They are the most common type and offer a straightforward way to introduce the benefits of PEGylation.[17]

-

Branched PEG Linkers: Feature multiple PEG arms extending from a central core. This three-dimensional structure provides a larger hydrodynamic volume for a given molecular weight, which can offer superior shielding from enzymatic degradation and immune recognition, leading to enhanced in vivo half-life.[8][17] Branched linkers also open the possibility of attaching multiple payload molecules, potentially increasing the drug-to-antibody ratio (DAR).[4][17]

Table 3: Quantitative Comparison of Linear vs. Branched PEG Linker Effects

| Property | Linear PEG | Branched PEG | Rationale & Field Insight |

| Hydrodynamic Volume | Smaller | Larger for a given MW | The larger volume of branched PEGs more effectively reduces renal clearance.[17] |

| In Vivo Half-Life | Shorter | Longer | Branched architecture provides a superior "stealth" effect, better protecting the conjugate from clearance mechanisms.[8] |

| Drug Loading Potential | Typically 1:1 Linker:Drug | Potentially >1:1 Linker:Drug | Branched structures can be designed with multiple attachment points for payloads.[17] |

| Steric Hindrance | Lower | Higher | The bulkier nature of branched PEGs can sometimes interfere with the binding affinity of the targeting molecule to its receptor.[17] |

Core Experimental Workflows: A Practical Guide

As a Senior Application Scientist, the emphasis is not just on the "what" but the "how" and "why." The following sections provide detailed, self-validating protocols for common bifunctional PEG linker applications.

Workflow 1: Amine-to-Thiol Conjugation using NHS-Ester-PEG-Maleimide

This two-step workflow is fundamental for conjugating an amine-containing molecule (e.g., an antibody) to a thiol-containing molecule (e.g., a reduced antibody fragment or a cysteine-containing peptide).

Caption: Workflow for a two-step NHS-Ester to Maleimide conjugation.

Detailed Protocol: NHS-Ester-PEG-Maleimide Conjugation

Rationale for Key Parameters:

-

pH Control: The two-step process leverages the distinct optimal pH ranges of the NHS ester and maleimide reactions to ensure specificity. The NHS ester reaction with amines is performed first at pH 7.2-8.0, where amines are sufficiently nucleophilic but hydrolysis of the ester is manageable.[9] The subsequent maleimide reaction is performed at a lower pH of 6.5-7.5 to ensure high specificity for thiols and prevent side reactions with amines or hydrolysis of the maleimide ring.[9]

-

Molar Excess: A molar excess of the PEG linker (typically 10-20 fold) is used in the first step to drive the reaction towards modifying the amine-containing molecule.[10] The excess unreacted linker is then removed before the second step to prevent it from capping the thiol groups on the second molecule.

Step 1: NHS Ester Reaction (Labeling Molecule 1)

-

Antibody Preparation: Perform a buffer exchange for the amine-containing protein (e.g., an IgG antibody) into an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at pH 7.2-7.5. Buffers containing primary amines like Tris will compete with the reaction and must be avoided.[6]

-

Linker Preparation: Immediately before use, dissolve the NHS-Ester-PEG-Maleimide linker in an anhydrous solvent like DMSO to a stock concentration of 10 mM. NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.[6]

-

Conjugation: Add the calculated volume of the linker stock solution to the protein solution to achieve a 20-fold molar excess.[3] Incubate for 30-60 minutes at room temperature or for 2 hours on ice.

-

Purification (In-Process Control): Remove the excess, unreacted linker using a desalting column or size-exclusion chromatography (SEC). This step is critical to prevent the maleimide groups of the free linker from reacting with your second molecule. Successful removal can be confirmed by analyzing the low molecular weight fractions by HPLC.

Step 2: Maleimide Reaction (Conjugating Molecule 2)

-

Molecule 2 Preparation: Dissolve the thiol-containing molecule in a degassed, thiol-free buffer at pH 6.5-7.0 (e.g., PBS with 5 mM EDTA). If the thiols are present as disulfides, they must first be reduced using a reagent like TCEP (tris(2-carboxyethyl)phosphine) and purified to remove the reducing agent.[18]

-

Conjugation: Add the thiol-containing molecule to the purified, maleimide-activated Molecule 1 from Step 1. A 1.5 to 5-fold molar excess of the thiol molecule is often used.

-

Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.

-

Quenching (Optional): The reaction can be stopped by adding a small molecule thiol, such as L-cysteine, to react with any remaining maleimide groups.

Final Purification and Characterization:

-

Purification: Purify the final conjugate using an appropriate chromatography method, such as SEC (to separate based on size) or Ion-Exchange Chromatography (IEX) (to separate based on charge differences between conjugated and unconjugated species).

-

Characterization (Validation):

-

SDS-PAGE: To visualize the increase in molecular weight of the conjugated product compared to the starting materials.

-

SEC-HPLC: To assess purity and detect the presence of aggregates.

-

Mass Spectrometry (MS): To confirm the precise mass of the conjugate and determine the degree of labeling (e.g., the drug-to-antibody ratio in an ADC).

-

Workflow 2: Copper-Free Click Chemistry using DBCO-PEG-NHS Ester

This workflow is ideal for applications requiring high specificity and biocompatibility, such as live-cell labeling or when conjugating sensitive biomolecules.

Caption: Workflow for copper-free click chemistry conjugation.

Detailed Protocol: DBCO-PEG-NHS Ester Conjugation

Rationale for Key Parameters:

-

Bioorthogonality: The DBCO and azide groups are mutually reactive and do not interfere with native biological functional groups, allowing this reaction to be performed in complex biological media, and even in living systems.[2]

-

No Catalyst Required: Unlike CuAAC, this strain-promoted reaction does not require a copper catalyst, avoiding potential cytotoxicity.[11]

Step-by-Step Methodology:

-

DBCO Activation of Molecule 1:

-

Follow steps 1-4 from the NHS-Ester-PEG-Maleimide protocol (Section 3.1) to react your amine-containing molecule with the DBCO-PEG-NHS Ester linker and purify the resulting DBCO-activated molecule.

-

-

Click Reaction:

-

Dissolve the azide-modified Molecule 2 in a compatible buffer (e.g., PBS, pH 7.4).

-

Add the azide-modified molecule to the purified DBCO-activated Molecule 1. A slight molar excess (1.5-3 fold) of the azide component is often sufficient due to the high efficiency of the reaction.

-

Incubate at room temperature for 2-4 hours, or overnight at 4°C.[19] The reaction progress can be monitored by LC-MS.

-

-

Final Purification and Characterization:

-

Purify and characterize the final conjugate using the methods described in Section 3.1. The high efficiency of the click reaction often simplifies the purification process.

-

Characterization and Quality Control: A Multi-faceted Approach

The characterization of bifunctional PEG linker conjugates is a critical step to ensure the quality, consistency, and performance of the final product. Due to the potential for heterogeneity, a combination of analytical techniques is required.[]

Caption: Orthogonal analytical methods for PEGylated conjugate characterization.

Table 4: Troubleshooting Common Issues in PEGylation and Characterization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Conjugation Efficiency | 1. Hydrolysis of NHS ester.[21] 2. Incorrect pH for the reaction.[21] 3. Insufficient molar excess of linker.[21] 4. Inactive/degraded PEG reagent.[9] | 1. Prepare linker solution fresh in anhydrous solvent.[21] 2. Verify buffer pH is optimal for the specific chemistry (e.g., 7.2-8.5 for NHS esters).[9] 3. Perform a titration of the linker-to-protein molar ratio.[21] 4. Use a fresh vial of reagent; store reagents properly at -20°C with desiccant.[9] |

| Protein Aggregation During Reaction | 1. Use of homobifunctional linkers causing cross-linking.[22] 2. High protein concentration.[22] 3. Suboptimal buffer conditions (pH, ionic strength) leading to protein instability.[22] | 1. Ensure a monofunctional or heterobifunctional linker is used for simple conjugation.[22] 2. Reduce the protein concentration during the reaction. 3. Screen for optimal buffer conditions; consider adding stabilizing excipients like sucrose or arginine.[21] |

| Broad or Tailing Peaks in SEC | 1. Polydispersity of the PEG reagent.[23] 2. Non-specific interactions between the conjugate and the SEC column matrix.[23] 3. Sample overload.[23] | 1. Use monodisperse PEG linkers for a more homogeneous product. 2. Modify the mobile phase (e.g., increase salt concentration) to disrupt interactions.[23] 3. Reduce the injection volume (typically 2-5% of column volume).[23] |

| Difficulty in Determining PEGylation Site by MS | 1. Incomplete peptide fragmentation in bottom-up proteomics. 2. The large, heterogeneous PEG chain complicates spectral analysis. | 1. Use multiple proteases to generate overlapping peptides for better sequence coverage. 2. Employ top-down mass spectrometry (if available) or specialized fragmentation techniques (e.g., ISD) for direct analysis of the intact conjugate.[24][25][26] |

Conclusion and Future Outlook

Bifunctional PEG linkers are indispensable tools in modern drug development, providing a robust framework for creating sophisticated therapeutics with enhanced efficacy and safety profiles.[2] From extending the half-life of proteins to enabling the targeted delivery of cytotoxic agents in ADCs and mediating protein degradation in PROTACs, their versatility is unparalleled. A deep understanding of the interplay between linker chemistry, architecture, length, and the specific biological context is critical for the rational design of next-generation therapies. As the field advances, we can expect to see the development of novel linker technologies, including biodegradable alternatives and linkers with even more precise cleavage mechanisms, further expanding the horizons of bioconjugate therapeutics.[27]

References

- PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. (2024, September 24). AxisPharm.

- Comparison of Cyclic and Linear PEG Conjugates. (2024, May 29). Bioconjugate Chemistry.

- Comparison of Cyclic and Linear PEG Conjugates. (n.d.). PMC - NIH.

- Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis. (n.d.). PubMed.

- Tips & Tricks: Trouble Analyzing PEGs? (2022, April 6). LCGC International.

- Cleavable & Non-Cleavable PEG Linkers for XDCs. (2023, March 16). Biopharma PEG.

- Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis. (n.d.). Journal of the American Society for Mass Spectrometry.

- Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs. (2021, December 22). In Antibody-Drug Conjugates.

- Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). (2025, May 22). Labinsights.

- Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis. (n.d.). ResearchGate.

- Copper-free click chemistry for attachment of biomolecules in magnetic tweezers. (2015, September 25). NIH.

- New Product - Dibenzocyclooctyl (DBCO) Copper-Free Click Chemistry. (n.d.). Glen Research.

- Copper-free Click Chemistry (DBCO reagents). (n.d.). Interchim.

- Protein purification troubleshooting guide. (n.d.). GE Healthcare.

- PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. (2024, August 12). PMC - PubMed Central.

- Overcoming barriers to poor protein PEGylation efficiency. (n.d.). Espace INRS.

- Protein PEGylation for the design of biobetters: from reaction to purification processes. (2018, November 8). SciELO.

- Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. (2025, September 30). PubMed.

- GPC/SEC Good Practice & Troubleshooting Tutorials. (2023, December 8). Separation Science.

- Aldehyde Linkers | PEG-CHO. (n.d.). AxisPharm.

- Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity. (n.d.). PMC - NIH.

- PEG Linkers & Their Applications. (2022, February 10). Biopharma PEG.

- An integrated process combining the reaction and purification of PEGylated proteins. (n.d.). ResearchGate.

Sources

- 1. labinsights.nl [labinsights.nl]

- 2. chempep.com [chempep.com]

- 3. creativepegworks.com [creativepegworks.com]

- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 5. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 6. precisepeg.com [precisepeg.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. broadpharm.com [broadpharm.com]

- 13. purepeg.com [purepeg.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. purepeg.com [purepeg.com]

- 16. Cleavable & Non-Cleavable PEG Linkers for XDCs | Biopharma PEG [biochempeg.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. re.public.polimi.it [re.public.polimi.it]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. pdf.benchchem.com [pdf.benchchem.com]

The PEG3 Spacer: A Critical Nexus in Modern Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation, the choice of a chemical linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of advanced therapeutics such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1] Among the diverse array of available linkers, polyethylene glycol (PEG) spacers have emerged as a cornerstone technology, lauded for their capacity to favorably modulate the physicochemical properties of bioconjugates.[2] This guide provides a detailed technical exploration of the PEG3 spacer, a discrete unit comprising three ethylene glycol monomers. We will delve into the fundamental principles that establish the PEG3 linker as a versatile and often optimal choice, offering a unique balance of hydrophilicity, flexibility, and defined length.[3]

The Strategic Advantage of the PEG3 Spacer: A Balancing Act

The decision to employ a PEG3 spacer is rooted in a strategic balance between the characteristics of shorter and longer PEG chains. While extended PEG chains can significantly enhance solubility and provide a more pronounced "stealth" effect, they may also introduce steric hindrance, potentially diminishing the biological activity of the conjugated molecule.[1] Conversely, shorter linkers may not offer adequate spacing or hydrophilicity to overcome the challenges associated with hydrophobic payloads or to improve the bioconjugate's pharmacokinetic properties.[1] The PEG3 spacer often represents a "sweet spot," providing substantial benefits without the detrimental effects of longer chains.[1]

Core Physicochemical Properties and Their Impact:

-

Enhanced Solubility: Many potent cytotoxic payloads utilized in ADCs are inherently hydrophobic, which can lead to aggregation and diminished solubility of the final conjugate. The hydrophilic nature of the PEG3 linker significantly improves the aqueous solubility of the bioconjugate, a critical factor for formulation and in vivo administration.[3]

-

Improved Pharmacokinetics: The PEG3 spacer contributes to an increased hydrodynamic radius of the bioconjugate, which can reduce renal clearance and extend its circulation half-life.[4] This leads to improved drug exposure at the target site.

-

Reduced Immunogenicity: The flexible PEG3 chain can create a protective hydration shell around the bioconjugate, shielding antigenic epitopes and thereby reducing the potential for an immune response.[5][6]

-

Precise Spatial Control: The well-defined length of the PEG3 spacer allows for precise control over the distance between the conjugated molecules. This is crucial for maintaining the biological activity of proteins and ensuring that a conjugated payload can effectively interact with its target.[5]

Applications of the PEG3 Spacer in Bioconjugation

The well-balanced properties of the PEG3 spacer make it a valuable tool in a wide array of bioconjugation applications.

Antibody-Drug Conjugates (ADCs)

In the design of ADCs, the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of the therapeutic index.[7] The inclusion of a PEG3 spacer can mitigate the hydrophobicity of the payload, reducing the likelihood of aggregation and improving the overall stability and pharmacokinetic profile of the ADC.[8]

Protein Labeling for Diagnostics and Research

PEG3 linkers are frequently incorporated into reagents for labeling proteins with fluorescent dyes, biotin, or other tags for use in diagnostic assays and fundamental research.[2][9] The hydrophilic spacer improves the water solubility of the labeling reagent and the resulting conjugate, and minimizes steric hindrance that could interfere with the protein's function or binding interactions.[9]

Surface Modification

The PEG3 spacer can be used to attach biomolecules to surfaces for the development of biosensors, microarrays, and biocompatible materials.[9] The hydrophilic and flexible nature of the PEG linker helps to prevent non-specific protein adsorption and maintain the biological activity of the immobilized molecule.

Experimental Protocols: A Practical Guide

The successful implementation of PEG3 spacers in bioconjugation relies on robust and well-characterized experimental protocols. The following sections provide detailed methodologies for common bioconjugation strategies involving PEG3 linkers.

Protocol 1: Two-Step Antibody Conjugation using a Heterobifunctional NHS-PEG3-Maleimide Linker

This protocol outlines the conjugation of a thiol-containing payload to the lysine residues of a monoclonal antibody (mAb) using an SMCC-PEG3 type linker.[3]

Materials:

-

Monoclonal Antibody (mAb) in a primary amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

NHS-PEG3-Maleimide linker

-

Thiol-containing payload

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reducing agent (e.g., DTT or TCEP)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Size Exclusion Chromatography (SEC) column

Step-by-Step Methodology:

-

Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer such as PBS.

-

Linker Activation of Antibody:

-

Dissolve the NHS-PEG3-Maleimide linker in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use.

-

Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

-

Purification of Activated Antibody: Remove excess, unreacted linker using a desalting column or dialysis, exchanging the buffer to a slightly acidic one (e.g., PBS, pH 6.5) to maintain the stability of the maleimide group.

-

Payload Preparation: If the payload has a disulfide bond, reduce it using a suitable reducing agent like DTT or TCEP according to the manufacturer's protocol. Purify the reduced payload to remove the reducing agent.

-

Conjugation of Payload to Activated Antibody:

-

Dissolve the thiol-containing payload in a compatible buffer.

-

Add a 1.5- to 5-fold molar excess of the reduced payload to the maleimide-activated antibody solution.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction: Add a 2-fold molar excess of N-acetylcysteine (relative to the initial maleimide concentration) to quench any unreacted maleimide groups. Incubate for 20 minutes at room temperature.

-

Purification of the ADC: Purify the final ADC conjugate using an SEC column to remove unconjugated payload, unreacted antibody, and other small molecules.

Caption: Workflow for ADC synthesis using a heterobifunctional PEG3 linker.

Protocol 2: Copper-Free Click Chemistry using a DBCO-PEG3-NHS Ester Linker

This protocol details the site-specific conjugation of an azide-modified payload to an antibody via a strain-promoted alkyne-azide cycloaddition (SPAAC).[3]

Materials:

-

Monoclonal Antibody (mAb) in a primary amine-free buffer (e.g., PBS, pH 8.0-8.5)

-

DBCO-PEG3-NHS Ester

-

Azide-modified payload

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Size Exclusion Chromatography (SEC) column

Step-by-Step Methodology:

-

Antibody Modification with DBCO-PEG3-NHS:

-

Dissolve DBCO-PEG3-NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use.

-

Add a 5- to 20-fold molar excess of the DBCO-linker solution to the antibody solution.

-

Incubate for 1-2 hours at room temperature.

-

-

Purification of DBCO-labeled Antibody: Remove excess linker using a desalting column or dialysis, exchanging the buffer to PBS, pH 7.4.

-

Click Chemistry Reaction:

-

Add a 1.5- to 3-fold molar excess of the azide-modified payload to the DBCO-labeled antibody.

-

Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. The reaction can also be performed at 37°C to increase the reaction rate.

-

-

Purification of the Final Conjugate: Purify the resulting conjugate using an SEC column to remove the unreacted payload and any remaining unreacted antibody.

Caption: Workflow for bioconjugation via copper-free click chemistry.

Characterization of PEG3-Containing Bioconjugates

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the final bioconjugate.

Table 1: Key Characterization Techniques

| Parameter to Measure | Recommended Technique(s) | Purpose |

| Purity and Aggregation | Size Exclusion Chromatography (SEC-HPLC) | To separate and quantify monomeric conjugate from aggregates and fragments. |

| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC-HPLC), UV-Vis Spectroscopy, Mass Spectrometry (MS) | To determine the average number of payload molecules conjugated to each antibody.[1] |

| Identity and Structural Integrity | Mass Spectrometry (Intact and Reduced), SDS-PAGE | To confirm the molecular weight of the conjugate and its subunits.[10] |

| In Vitro Potency | Cell-based cytotoxicity assays | To assess the biological activity of the bioconjugate against target cells. |

| Binding Affinity | Surface Plasmon Resonance (SPR), ELISA | To measure the binding affinity of the conjugate to its target antigen. |

Conclusion: The PEG3 Spacer as an Invaluable Tool

The PEG3 spacer represents a strategic and versatile choice in the field of bioconjugation, offering a well-balanced set of properties that can lead to the development of more effective and safer therapeutics and research tools.[1] Its ability to enhance solubility, provide optimal spatial separation, and improve pharmacokinetic profiles without significantly compromising biological activity makes it an invaluable asset for researchers and drug developers.[1] The careful consideration of the trade-offs between shorter and longer PEG chains often leads to the selection of the PEG3 spacer as the optimal solution for a wide range of bioconjugation applications.[1]

References

- The PEG3 Spacer: A Sweet Spot in Bioconjug

- PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjug

- The Pivotal Role of the PEG3 Linker in Bioconjugation: An In-depth Technical Guide - Benchchem. (URL: )

- Application Notes and Protocols for m-PEG3-CH2COOH Bioconjug

- A Comprehensive Technical Guide to PEG Spacers in Bioconjug

- Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC - NIH. (2021-06-20). (URL: [Link])

- Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjug

- Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics - Korea Science. (URL: [Link])

- From Synthesis to Characterization of Site-Selective PEGyl

- The Pivotal Role of PEG Spacer Length in Bioconjugate Efficacy: A Compar

- How to Choose Proper PEG Linkers for Bioconjug

- The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - NIH. (URL: [Link])

- Hydrophilic vs. Hydrophobic PEG Linkers in Drug Design - PurePEG. (2025-10-06). (URL: )

- The Influence of PEG3 Linker Length on Antibody-Drug Conjugate Properties: A Compar

- Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) - Labinsights. (2025-05-22). (URL: [Link])

- An In-depth Technical Guide to Protein Labeling with TCO-PEG3-NHS Ester - Benchchem. (URL: )

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. precisepeg.com [precisepeg.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. labinsights.nl [labinsights.nl]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. enovatia.com [enovatia.com]

An In-Depth Technical Guide to Azido-PEG3-acid: Solubility, Storage, and Handling for Advanced Bioconjugation

Introduction

Azido-PEG3-acid is a cornerstone of modern bioconjugation, serving as a versatile heterobifunctional linker in cutting-edge applications ranging from the development of Antibody-Drug Conjugates (ADCs) to Proteolysis Targeting Chimeras (PROTACs).[1][2][3][] Its molecular architecture, which features a terminal azide, a flexible hydrophilic polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, provides researchers with a powerful tool for covalently linking distinct molecular entities with precision and control.[1][5][6] The incorporation of a PEG spacer not only enhances the aqueous solubility of the linker and its conjugates but can also improve the stability and pharmacokinetic properties of the final biomolecule while reducing potential immunogenicity.[1][7]

However, the successful application of this compound is fundamentally dependent on its proper handling, storage, and solubilization. Instability or improper preparation can compromise its reactivity, leading to failed conjugations, inconsistent results, and the loss of valuable materials. This guide provides a comprehensive, field-proven overview of the critical parameters governing the use of this compound, moving beyond simple instructions to explain the underlying chemical principles.

Physicochemical Properties and Orthogonal Functionality

At its core, the utility of this compound stems from its defined chemical structure, which allows for sequential, controlled reactions.

-

Common Synonyms: Azido-PEG3-COOH, N₃-PEG₃-CH₂CH₂COOH, 3-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)propanoic acid[2]

The molecule possesses two key reactive handles, enabling orthogonal conjugation strategies:

-

Azide Group (-N₃): This functionality is the gateway to "click chemistry." It participates in highly efficient and specific cycloaddition reactions with alkyne-containing molecules.[1][8] This reaction can be catalyzed by copper(I) (CuAAC) or proceed without a metal catalyst if a strained alkyne (e.g., DBCO, BCN) is used in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[9] The result is a stable, inert triazole linkage.

-

Carboxylic Acid Group (-COOH): This group can be activated to react with primary amines (-NH₂), which are abundant in biomolecules like proteins (e.g., on lysine residues). The most common activation method involves carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), to form a semi-stable NHS ester that is highly reactive towards amines, yielding a stable amide bond.[3][5][6][10]

The strategic value of this molecule lies in the ability to perform these two reactions independently and in a chosen order without cross-reactivity, a concept known as orthogonal conjugation.

Caption: Orthogonal reactivity of this compound.

Solubility Profile: A Practical Guide

The hydrophilic, flexible PEG3 chain is the primary determinant of the molecule's favorable solubility, a critical feature for its use in biological systems.[1][5][6] Understanding its behavior in common laboratory solvents is essential for designing robust experimental protocols.

Based on manufacturer datasheets and the known properties of PEG derivatives, this compound exhibits the following solubility characteristics: